molecular formula C24H24O11 B1664692 6''-O-Acetylglycitin CAS No. 134859-96-4

6''-O-Acetylglycitin

Cat. No. B1664692
M. Wt: 488.4 g/mol
InChI Key: DUBPGEJGGVZKDD-PFKOEMKTSA-N
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Description

6’'-O-Acetylglycitin is an acetyl glucoside and one of the isoflavone isomers found in soybeans . It has been shown to prevent bone loss and reverse unfavorable changes in lipid metabolism . It also exhibits various extents of content reduction depending on storage temperature, packaging condition, and its isoflavone isomer kind .


Molecular Structure Analysis

The molecular formula of 6’'-O-Acetylglycitin is C24H24O11, and its molecular weight is 488.44 .

Safety And Hazards

Users are advised to avoid inhalation and contact with eyes and skin. It is also recommended to avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation .

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O11/c1-11(25)32-10-19-21(28)22(29)23(30)24(35-19)34-18-8-16-14(7-17(18)31-2)20(27)15(9-33-16)12-3-5-13(26)6-4-12/h3-9,19,21-24,26,28-30H,10H2,1-2H3/t19-,21-,22+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBPGEJGGVZKDD-PFKOEMKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70928782
Record name 3-(4-Hydroxyphenyl)-6-methoxy-4-oxo-4H-1-benzopyran-7-yl 6-O-acetylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6''-O-Acetylglycitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039489
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

6''-O-Acetylglycitin

CAS RN

134859-96-4
Record name 6′′-O-Acetylglycitin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134859-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylglycitin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134859964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Hydroxyphenyl)-6-methoxy-4-oxo-4H-1-benzopyran-7-yl 6-O-acetylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETYLGLYCITIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PDF3A7UIE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 6''-O-Acetylglycitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039489
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

155 - 157 °C
Record name 6''-O-Acetylglycitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039489
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
363
Citations
H Wiseman, K Casey, DB Clarke… - Journal of agricultural …, 2002 - ACS Publications
… , daidzein, 6‘ ‘-O-malonyldaidzin, 6‘ ‘-O-acetyldaidzin, genistein, genistin, 6‘ ‘-O-malonylgenistin, 6‘ ‘-O-acetylgenistin, glycitin, glycitein, 6‘ ‘-O-malonylglycitin, and 6‘ ‘-O-acetylglycitin …
Number of citations: 119 pubs.acs.org
LJ Chen, X Zhao, S Plummer, J Tang… - … of Chromatography A, 2005 - Elsevier
… In this paper, an accurate and route method was developed to quantitative determine daidzein, genistein, glycitein, daidzin, glycitin, 6″-O-acetyldaidzin, 6″-O-acetylglycitin and 6″-O-…
Number of citations: 57 www.sciencedirect.com
KS Kim - Journal of Environmental Health Sciences, 2007 - koreascience.kr
… : the aglycones genistein, daidzein, and glycitein; the glycosides genistin, daidzin, and glycitin; the acetylglycosides 6”-O-acetylgenistin, 6"-O-acetyldaidzin, and 6"-O-acetylglycitin; and …
Number of citations: 1 koreascience.kr
S Kudou, Y Fleury, D Welti, D Magnolato… - Agricultural and …, 1991 - academic.oup.com
… acetyl)-D-glucoside (6" -O-acetylglycitin), was reported, this forming part of one of the components responsible for the undesirable taste characteristics in soybean (Fig. 1). Further …
Number of citations: 795 academic.oup.com
CE Wang, TJ Zhao, JY Gai - Acta Agronomica Sinica, 2010 - cabdirect.org
… ″-O-malonylgenistin, glycitein, glycitin, 6″-O-acetylglycitin and 6″-O-malonylglycitin was … in tofu 6″-O-Acetylgenistin and 6″-O-Acetylglycitin were deficient but with high contents of …
Number of citations: 3 www.cabdirect.org
T Toda, T Uesugi, K Hirai, H NUKAYA… - Biological and …, 1999 - jstage.jst.go.jp
… , daidzein, genistein and glycitein, decreased gradually during fermentation, While the acetylated isoflavone glycosides, 6”-0-acetyl— daidzin, 6"-O-acetylgenistin and 6”-O-acetylglycitin…
Number of citations: 106 www.jstage.jst.go.jp
L Gu, W Gu - … Analysis: An International Journal of Plant …, 2001 - Wiley Online Library
HPLC combined with electrospray ionisation (ESI)‐MS and photodiode array detection has been employed to study the isoflavone components of soy. All of the known soy isoflavones …
T TODA, A SAKAMOTO, T TAKAYANAGI… - Food Science and …, 2000 - jstage.jst.go.jp
… non-acylated--glucosides (hereafter -glucosides), such as daidzin, genistin, and glycitin, or to 6≤-O-acetyl--glucosides of 6≤-O-acetyldaidzin, 6≤-O-acetylginistin, 6≤-O-acetylglycitin. …
Number of citations: 118 www.jstage.jst.go.jp
JA Kim, IM Chung - Journal of the Science of Food and …, 2007 - Wiley Online Library
This study was conducted to determine the fluctuating levels of isoflavone in soybean (Glycine max L.) seeds of six varieties at different development stages. The average concentration …
Number of citations: 55 onlinelibrary.wiley.com
M Kaya, J Ito, A Kotaka, K Matsumura, H Bando… - Applied Microbiology …, 2008 - Springer
… Especially, Sc-BGL1 only exhibited the hydrolysis ability for 6″-O-acetylglycitin (Table 4 and Fig. 4i). Because the substrate preference to 6″-acethyl derivatives of Sc-BGL5 was …
Number of citations: 98 link.springer.com

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